2-Methoxypropan-1-amine
Overview
Description
2-Methoxypropan-1-amine, also known as (2S)-1-Methoxypropan-2-amin, is a chemical compound with the molecular formula C4H11NO . It is used in the preparation of heterocyclic compounds, as integrase inhibiting antiviral agents .
Synthesis Analysis
The synthesis of 2-Methoxypropan-1-amine involves a biocatalytic process via transamination of methoxyacetone and isopropylamine . The reaction was optimized to produce the (S)-enantiomer with 88–89% conversion and >99% enantiomeric excess .Molecular Structure Analysis
The molecular structure of 2-Methoxypropan-1-amine consists of a carbon backbone with an amine group and a methoxy group attached . The average mass of the molecule is 89.136 Da and the monoisotopic mass is 89.084061 Da .Chemical Reactions Analysis
Amines, including 2-Methoxypropan-1-amine, are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water . In the case of 2-Methoxypropan-1-amine, it has been used in a high-productivity biocatalytic process to produce (S)-methoxyisopropylamine via transamination of methoxyacetone and isopropylamine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methoxypropan-1-amine include its molecular formula (C4H11NO), average mass (89.136 Da), and monoisotopic mass (89.084061 Da) .Scientific Research Applications
Catalytic Amination Processes
A study by Bassili & Baiker (1990) examined the catalytic amination of 1-methoxy-2-propanol using a nickel-on-silica catalyst. They found that 2-amino-1-methoxypropane, a compound related to 2-methoxypropan-1-amine, could be produced with over 90% selectivity. This research is significant for understanding the catalytic processes involving methoxypropylamines.
Kinetic and Reaction Engineering
In the field of biocatalysis, Matcham et al. (1999) developed a high-productivity process for synthesizing (S)-methoxyisopropylamine, a compound structurally similar to 2-methoxypropan-1-amine. Their process involved integrating molecular biology and engineering disciplines, which is crucial for industrial-scale synthesis of such compounds.
Electropolymerization in Chemistry
F. Viva et al. (1999) explored the electropolymerization of 2-methoxy aniline, providing insights into the behavior of polymers formed from methoxy-substituted amines. This research is relevant for the development of new materials and applications in electrochemistry.
Biocatalytic Reductive Amination
Research by Ducrot et al. (2021) on biocatalytic reductive amination using amine dehydrogenases included the synthesis of (S)-1-methoxypropan-2-amine. Their findings highlight the potential of biocatalysis in producing chiral amines, which are key components in various industries.
Optimization in Acylation Processes
A study by Olah et al. (2018) focused on optimizing acylating agents for the kinetic resolution of racemic amines, including (±)-1-methoxypropane-2-amine. Their work contributes to the efficient and selective production of chiral amines.
Safety and Hazards
properties
IUPAC Name |
2-methoxypropan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c1-4(3-5)6-2/h4H,3,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANWURKQKKYIGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
89.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.